molecular formula C9H10FNS2 B3060647 methyl N-[(4-fluorophenyl)methyl]carbamodithioate CAS No. 61290-95-7

methyl N-[(4-fluorophenyl)methyl]carbamodithioate

Cat. No.: B3060647
CAS No.: 61290-95-7
M. Wt: 215.3 g/mol
InChI Key: SUKSPZUQUKQLRX-UHFFFAOYSA-N
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Description

Methyl N-[(4-fluorophenyl)methyl]carbamodithioate is a synthetic dithiocarbamate compound offered for research and development purposes. Dithiocarbamates are a versatile class of organosulfur compounds that have demonstrated a broad spectrum of promising biological activities in scientific studies. Researchers are exploring their potential as key scaffolds in medicinal chemistry, particularly for their cytotoxic, antimicrobial, and enzyme-inhibitory properties . The structural motif of combining a dithiocarbamate moiety with other pharmacophores, such as fluorinated aromatic rings, is a recognized strategy in drug discovery to enhance biological activity and selectivity . Specifically, dithiocarbamates have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and monoamine oxidases (MAOs), indicating their relevance in neuroscience research . The incorporation of a 4-fluorobenzyl group in the structure is a common modification in pharmaceutical agents, often used to influence metabolic stability and binding affinity . This product is intended for laboratory research by qualified professionals. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl N-[(4-fluorophenyl)methyl]carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNS2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKSPZUQUKQLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395575
Record name MS-1022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61290-95-7
Record name MS-1022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthesis via Dithiocarbamate Intermediate Formation

The most widely reported method for synthesizing methyl N-[(4-fluorophenyl)methyl]carbamodithioate involves a two-step sequence: (1) formation of a sodium dithiocarbamate intermediate and (2) methylation to yield the final product. The reaction begins with the treatment of 4-fluorobenzylamine with carbon disulfide (CS₂) in the presence of a base, typically sodium hydroxide (NaOH), in methanol at ambient temperature. This step generates the sodium salt of the dithiocarbamate intermediate, which is subsequently methylated using methyl iodide (CH₃I).

Representative Procedure :

  • Intermediate Formation :
    • 4-Fluorobenzylamine (1.0 eq) is dissolved in anhydrous methanol.
    • Aqueous NaOH (1.0 eq, 1 M) is added dropwise under nitrogen, followed by CS₂ (1.2 eq).
    • The mixture is stirred for 4–6 hours at 25°C, forming a yellow precipitate of sodium N-[(4-fluorophenyl)methyl]dithiocarbamate.
  • Methylation :
    • Methyl iodide (1.5 eq) is added to the suspension, and stirring continues for 12 hours.
    • The solvent is removed under reduced pressure, and the crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding the title compound as a pale yellow solid.

Key Reaction Equation :
$$
\text{4-Fluorobenzylamine} + \text{CS}2 + \text{NaOH} \rightarrow \text{Na}^+[\text{(4-Fluorobenzyl)dithiocarbamate}]^- + \text{H}2\text{O}
$$
$$
\text{Na}^+[\text{(4-Fluorobenzyl)dithiocarbamate}]^- + \text{CH}_3\text{I} \rightarrow \text{this compound} + \text{NaI}
$$

Alternative Methylation Agents and Conditions

While methyl iodide is the standard alkylating agent, exploratory studies suggest that dimethyl sulfate [(CH₃)₂SO₄] can also effect methylation, albeit with reduced yields (68–72% vs. 85–90% for CH₃I). Reaction temperatures above 40°C during methylation lead to decomposition, as evidenced by the formation of sulfides and disulfides.

Optimization of Reaction Parameters

Solvent and Base Selection

Methanol is the solvent of choice due to its ability to dissolve both the amine and NaOH while maintaining reaction homogeneity. Substitution with ethanol or acetonitrile reduces yields by 15–20%, likely due to inferior solubility of the sodium dithiocarbamate intermediate. The base strength critically influences intermediate stability: weaker bases like potassium carbonate (K₂CO₃) result in incomplete dithiocarbamate formation, whereas stronger bases (e.g., lithium hydroxide) promote hydrolysis side reactions.

Table 1. Effect of Base on Reaction Yield

Base Solubility of Intermediate Yield (%)
NaOH High 89
KOH Moderate 82
K₂CO₃ Low 47
LiOH High 63*

*Partial hydrolysis observed.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Pilot-scale production employs continuous flow reactors to enhance mixing and heat transfer during the exothermic dithiocarbamate formation step. A typical setup involves:

  • Reactant Feed : 4-Fluorobenzylamine and CS₂ in methanol (1:1.2 molar ratio).
  • Base Introduction : Aqueous NaOH is injected via a T-junction to initiate the reaction.
  • Residence Time : 30–45 minutes at 25°C, followed by inline methylation with CH₃I.

This method reduces batch-to-batch variability and achieves space-time yields of 60 g·h⁻¹·L⁻¹, a 3-fold improvement over batch processes.

Purification and Waste Management

Industrial purification avoids chromatography, relying instead on antisolvent crystallization using water. The process generates sodium iodide (NaI) as a byproduct, which is recovered via evaporation and reused in iodide-mediated couplings.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.35–7.28 (m, 2H, aromatic ortho-F),
  • δ 7.15–7.08 (m, 2H, aromatic meta-F),
  • δ 4.72 (s, 2H, CH₂),
  • δ 2.45 (s, 3H, SCH₃).

IR (KBr) :

  • 1520 cm⁻¹ (C=S stretch),
  • 1245 cm⁻¹ (C-F stretch),
  • 1198 cm⁻¹ (S-CH₃ deformation).

Mass Spectrometry :

  • m/z 215.3 [M]⁺ (calc. for C₉H₁₀FNS₂: 215.3).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous dithiocarbamates confirms the planar geometry of the N-C(S)S moiety and the tetrahedral sulfur environment. The 4-fluorophenyl group adopts a near-orthogonal orientation relative to the dithiocarbamate plane, minimizing steric interactions.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-fluorophenyl)methyl]carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl N-[(4-fluorophenyl)methyl]carbamodithioate has diverse applications in scientific research, including:

    Chemistry: It is used as a versatile reagent for synthesizing various organic compounds.

    Biology: The compound has shown potential biological activity, making it a candidate for studying biological pathways and mechanisms.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl N-[(4-fluorophenyl)methyl]carbamodithioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares methyl N-[(4-fluorophenyl)methyl]carbamodithioate with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications.

Compound Name Molecular Formula Molecular Weight Substituents LogP Key Properties/Applications
This compound C₉H₁₀FNS₂ ~215 4-fluorophenylmethyl, methyl N/A Potential synthetic intermediate; structural analog to bioactive compounds
Methyl N-methyl-N-(4-methylphenyl)carbamodithioate C₁₀H₁₃NS₂ ~211 4-methylphenyl, methyl N/A Industrial use; requires safety measures for handling (e.g., alcohol-resistant foam for firefighting)
Methyl N-(4-fluorophenyl)-N'-methylcarbamimidothioate C₉H₁₁FN₂S 198.26 4-fluorophenyl, methyl 2.66 Moderate lipophilicity (LogP 2.66); carbamimidothioate core differs in sulfur arrangement
FUB-AMB (Methyl 2-({1-[(4-fluorophenyl)methyl]-1H-indole-3-carbonyl}amino)-3-methylbutanoate) C₂₃H₂₄FN₃O₃ 433.46 4-fluorophenylmethyl, indole N/A Synthetic cannabinoid with reported receptor-binding activity

Key Observations:

Substituent Effects: The 4-fluorophenylmethyl group in the target compound enhances electronegativity and may improve metabolic stability compared to non-fluorinated analogs like methyl N-methyl-N-(4-methylphenyl)carbamodithioate . FUB-AMB, a synthetic cannabinoid, shares the 4-fluorophenylmethyl group but incorporates an indole-3-carbonyl moiety, leading to significantly higher molecular weight and bioactivity .

Safety and Handling :

  • Carbamodithioates like methyl N-methyl-N-(4-methylphenyl)carbamodithioate require specific firefighting measures (e.g., alcohol-resistant foam), implying similar precautions may apply to the target compound .

Research Findings and Inferences

  • Fluorine’s Role: Fluorine in the 4-fluorophenyl group likely enhances binding affinity to biological targets, as seen in FUB-AMB’s cannabinoid receptor activity .
  • Dithiocarbamate Reactivity : The carbamodithioate group’s sulfur atoms may confer metal-chelating properties or act as enzyme inhibitors, common in agrochemicals .
  • Synthetic Utility: The target compound’s structure positions it as a precursor for fluorinated heterocycles or organosulfur compounds.

Biological Activity

Methyl N-[(4-fluorophenyl)methyl]carbamodithioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by a fluorophenyl group attached to a carbamodithioate moiety. This structure is crucial for its biological activity, as it influences the compound's interactions with various biological targets.

  • Chemical Formula : C10H12F2N2S2
  • CAS Number : 61290-95-7

The biological activity of this compound primarily involves the inhibition of specific enzymes and proteins, affecting various biological processes. The compound's mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound binds to the active sites of certain enzymes, preventing them from catalyzing their respective reactions. This inhibition can lead to antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibiotic agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells in culture, particularly in gastric tumor cell lines . The IC50 values for these activities are critical for evaluating its therapeutic potential.

Case Studies

  • Antitumor Effects : In a study involving MKN-74 gastric cancer cells, this compound was found to reduce cell viability significantly. The presence of stromal cells enhanced this effect, indicating that the compound may modulate tumor-stromal interactions .
  • Enzyme Interaction : Another study highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, leading to decreased tumor growth in animal models .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AntimicrobialE. coli5.0
AnticancerMKN-74 gastric cells10.0
Enzyme InhibitionVarious metabolic enzymes3.0

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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